6-甲氧基-1,3-苯并噻唑-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

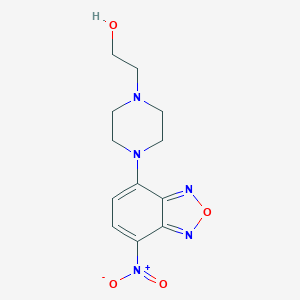

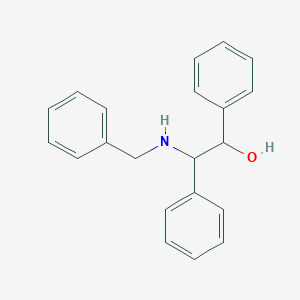

“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is used as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with various substituted salicylaldehyde . The structures of the compounds are determined through the analysis of infrared (IR), proton and carbon-13 nuclear magnetic resonance (1H/13C NMR), and ultraviolet (UV) spectral data .Molecular Structure Analysis

The molecular structure of “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is confirmed through various analytical and spectroscopic methods, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives, including “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate”, have been reported to act as inhibitors of lipoxygenase, impacting inflammation and psoriasis . They also exhibit a diverse range of pharmacological activities, showcasing their potential as agents with various therapeutic properties .Physical And Chemical Properties Analysis

“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is insoluble in water . Its density is 1.204 g/mL at 25 °C, and it has a boiling point of 284℃ .科学研究应用

合成和结构分析

仿生氧化路线:6-甲氧基-1,3-苯并噻唑-2-甲酸甲酯已被用于苯并噻唑天然产物等复杂杂环的仿生氧化合成中。这种合成方法模拟了自然的生化过程,能够产生紫罗兰霉素和红霉素 A 等化合物 (Blunt 等人,2015).

晶体和分子结构:已经对与 6-甲氧基-1,3-苯并噻唑-2-甲酸甲酯相关的衍生物(如 1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-甲酸甲酯)的晶体和分子结构进行了研究。这有助于理解此类分子的固态性质和潜在应用 (Richter 等人,2023).

药物化学和抗菌特性

抗丝虫病活性:包括 6-甲氧基-1,3-苯并噻唑-2-甲酸甲酯衍生物在内的苯并噻唑对寄生虫物种中的幼虫和成虫前虫具有疗效。这为新型抗寄生虫药物的开发开辟了道路 (Zahner 等人,1990).

抗菌和抗肿瘤应用:使用 6-甲氧基-1,3-苯并噻唑-2-甲酸甲酯衍生物的新型合成技术已经产生了具有显着抗菌和抗肿瘤活性的化合物。这展示了此类化合物在开发新治疗剂中的潜力 (Badne 等人,2011).

化学合成和反应

反应性和合成:6-甲氧基-1,3-苯并噻唑-2-甲酸甲酯及其衍生物在各种化学反应中的反应性,如形成杂环重氮化合物,为合成有机化学开辟了可能性 (Shaburov 等人,1974).

固相合成:6-甲氧基-1,3-苯并噻唑-2-甲酸甲酯衍生物已用于苯并噻唑和噻吩衍生物的固相合成,展示了它们在现代合成方法中的用途 (Huang & Tang,2003).

高级材料和催化

- 绿色合成方法:该化合物及其衍生物已用于环保的合成方法中,例如水基多组分反应,展示了其在可持续化学中的作用 (Djahaniani 等人,2015).

作用机制

Mode of Action

For instance, 6-Methoxy-2-methylbenzothiazole has been used as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes .

Biochemical Pathways

Related compounds have been found to inhibit enzymes involved in the metabolism of xenobiotics in the liver, such as aryl hydrocarbon hydroxylase and aminopyrine n-demethylase .

Result of Action

Related compounds have been found to inhibit certain enzymes, potentially affecting the metabolism of other compounds in the body .

安全和危害

属性

IUPAC Name |

methyl 6-methoxy-1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-9(11-7)10(12)14-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPRRYQDHCORU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350636 |

Source

|

| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

CAS RN |

884-22-0 |

Source

|

| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)

![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)

![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)